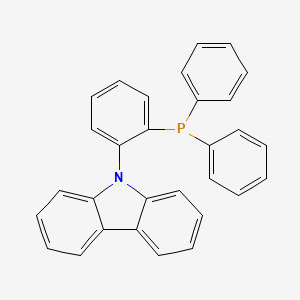
tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate (TBNEPC) is an organic compound belonging to the class of tert-butyl amines. It is a white crystalline solid with a melting point of 146-148°C. TBNEPC is an important intermediate in the synthesis of various biologically active compounds, such as antibiotics and other drugs. It is also used in the synthesis of polymers and in the production of food additives.
作用機序
The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is not yet fully understood. However, it is believed that it acts as a nucleophile, reacting with electrophilic sites on molecules, such as those found on the substrate of a reaction. This reaction then leads to the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate are not yet fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic sites on molecules, such as those found on the substrate of a reaction. This reaction then leads to the formation of a new product.
実験室実験の利点と制限
The advantages of using tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate in laboratory experiments include its low cost and its ability to be used in a variety of reactions. It is also relatively easy to synthesize and can be used in a wide range of applications. One limitation of using tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate in laboratory experiments is that it is not as stable as other compounds, which can lead to product loss or contamination.
将来の方向性
For tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use in the synthesis of biologically active compounds, such as antibiotics and other drugs, is needed. Additionally, research into its use in the synthesis of polymers and in the production of food additives should be conducted. Finally, further research into the advantages and limitations of using tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate in laboratory experiments should be conducted.
合成法
Tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate can be synthesized by a number of methods, including the reaction of tert-butyl chloride with ethylenediamine, followed by reaction with 1-amino-3-ethylpentan-3-yl chloride. Another method involves the reaction of tert-butyl bromide with 1-amino-3-ethylpentan-3-yl chloride.
科学的研究の応用
Tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used in a number of scientific research applications, including the synthesis of biologically active compounds, such as antibiotics, and other drugs. It is also used in the synthesis of polymers and in the production of food additives. tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is also used as a catalyst in organic synthesis.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 1-amino-3-ethylpentane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "1-amino-3-ethylpentane", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add tert-butyl N-(chlorocarbonyl)carbamate to a reaction flask.", "Step 2: Add 1-amino-3-ethylpentane to the reaction flask.", "Step 3: Add a base (e.g. triethylamine) to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
1539454-38-0 |
分子式 |
C12H26N2O2 |
分子量 |
230.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



